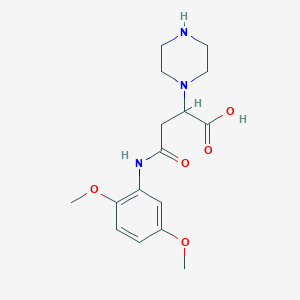

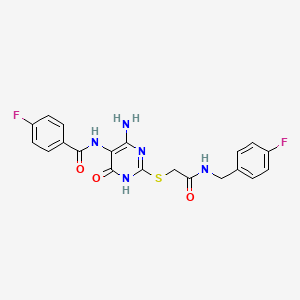

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

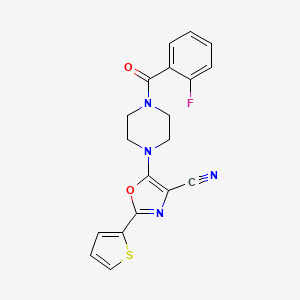

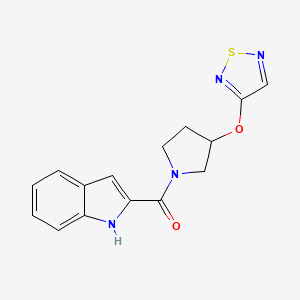

The compound "N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a dihydropyrimidinyl core, a thioether linkage, and fluorobenzamide moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemical behavior and potential applications of structurally related compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride, which involves radical generation and benzylic radical addition . Similarly, the synthesis of the related compound "N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide" includes condensation reactions and chlorination steps . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a pyrimidinyl core and benzamide groups in its structure.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated for a chlorothienopyrimidinyl benzamide derivative . Density functional theory (DFT) calculations can also provide insights into the optimized geometric bond lengths and angles, which can be compared with experimental data to confirm the structure . The compound of interest may exhibit similar structural features, which could be analyzed using these methods.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. For instance, the reactivity of N-fluorobenzamides in cycloaddition reactions and the transformation of naphthalic anhydrides into naphthalimides suggest that the fluorobenzamide portions of the compound may also participate in similar reactions. Additionally, the reactivity of nitroso derivatives in forming intermolecular hydrogen bonds could be relevant to the analysis of the compound's chemical behavior, given its potential for forming hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, fluorescence, and reactivity towards other molecules, are crucial for its potential applications. The fluorescent properties of naphthalic anhydrides and naphthalimides indicate that the compound might also exhibit fluorescence due to its aromatic components. The interaction of fluoregenic reagents with amino acids and amines suggests that the amino groups in the compound could be analyzed using similar methods. Furthermore, the cytotoxicity of related compounds implies that the compound could also be evaluated for potential anticancer activity.

Applications De Recherche Scientifique

- Les dérivés thiazoliques contenant ce composé ont montré une activité antiproliférative prometteuse contre les lignées cellulaires cancéreuses. Plus précisément, des analogues comme le dérivé p-chlorobenzylamino (8e) et les analogues p-chloro et p-méthoxyphénéthylamino (8f et 8k) ont inhibé la croissance des cellules cancéreuses U-937 et SK-MEL-1 avec des valeurs IC50 allant de 5,7 à 12,2 μM .

- Dans le contexte des lésions neuronales ischémiques aiguës, un composé apparenté—(2S)-1-(4-amino-2,3,5-triméthylphénoxy)-3-{4-[4-(4-fluorobenzyl)phényl]-1-pipérazinyl}-2-propanol diméthanesulfonate (SUN N8075)—a démontré des effets neuroprotecteurs .

Activité anticancéreuse

Propriétés neuroprotectrices

Potentiel antibactérien

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, it might be further developed as a drug. Alternatively, if the compound has unique chemical reactivity, it might be used as a building block in synthetic chemistry .

Propriétés

IUPAC Name |

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N5O3S/c21-13-5-1-11(2-6-13)9-24-15(28)10-31-20-26-17(23)16(19(30)27-20)25-18(29)12-3-7-14(22)8-4-12/h1-8H,9-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOHBOYDFXFGFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)

![2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2520292.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)

![Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid](/img/structure/B2520294.png)

![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)

![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)